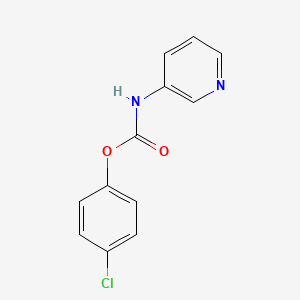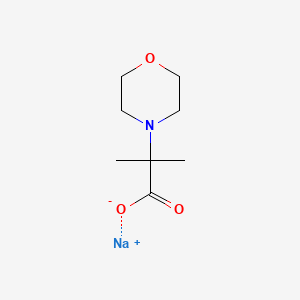
Sodium 2-methyl-2-morpholin-4-ylpropanoate
Overview
Description
Sodium 2-methyl-2-morpholin-4-ylpropanoate is a white crystalline powder that is soluble in water. It is commonly used as a buffering agent in various industries and has been studied for its potential therapeutic and environmental applications. The compound’s molecular formula is C8H14NNaO3, and it has a molecular weight of 195.19143 .
Preparation Methods
The synthesis of Sodium 2-methyl-2-morpholin-4-ylpropanoate typically involves the reaction of 2-methyl-2-morpholin-4-ylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 2-methyl-2-morpholin-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Sodium 2-methyl-2-morpholin-4-ylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is used in industrial processes that require precise pH control and buffering capacity.
Mechanism of Action
The mechanism of action of Sodium 2-methyl-2-morpholin-4-ylpropanoate involves its ability to act as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions and hydroxide ions to stabilize the pH of the medium.
Comparison with Similar Compounds
Sodium 2-methyl-2-morpholin-4-ylpropanoate can be compared with other buffering agents such as:
Sodium acetate: Another common buffering agent used in various applications.
Sodium citrate: Widely used in the food and pharmaceutical industries for its buffering properties.
Sodium bicarbonate: Known for its use in baking and as an antacid. The uniqueness of this compound lies in its specific molecular structure, which provides distinct buffering capabilities and potential therapeutic applications.
Properties
IUPAC Name |
sodium;2-methyl-2-morpholin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.Na/c1-8(2,7(10)11)9-3-5-12-6-4-9;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLEZNHSPTNND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])N1CCOCC1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)
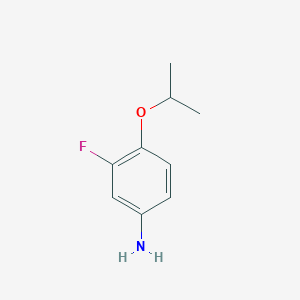
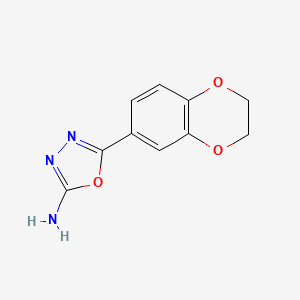
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)
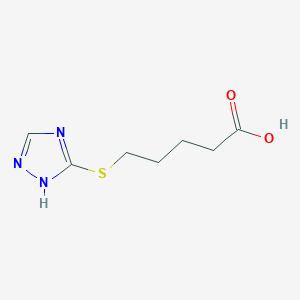
![Benzenamine, 2-[(hexyloxy)methyl]-](/img/structure/B1387113.png)
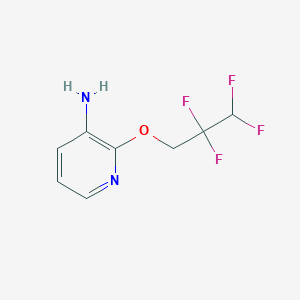
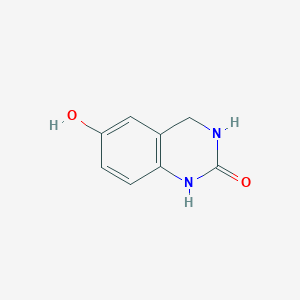
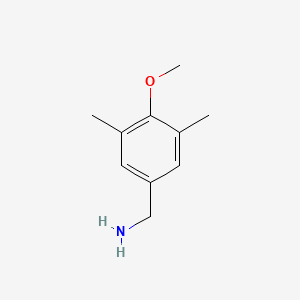
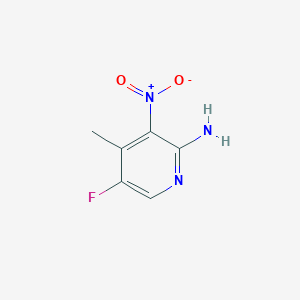
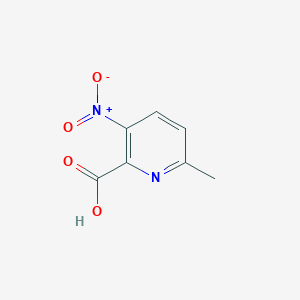
![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)
